molecular formula C4H4O3 B14441496 (5R)-5-Hydroxyfuran-2(5H)-one CAS No. 77983-24-5

(5R)-5-Hydroxyfuran-2(5H)-one

Cat. No.: B14441496
CAS No.: 77983-24-5
M. Wt: 100.07 g/mol
InChI Key: DUAZKLYNTLDKQK-GSVOUGTGSA-N
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Description

(5R)-5-Hydroxyfuran-2(5H)-one is a six-carbon compound related to glucose. It is naturally found in citrus fruits and many vegetables.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-Hydroxyfuran-2(5H)-one can be achieved through various methods. One common synthetic route involves the acetalization of 5-hydroxyfuran-2(5H)-one with l-menthol, yielding (5R)- and (5S)-5-l-menthyloxyfuran-2(5H)-one in equal amounts . The reaction conditions typically involve the use of an acid catalyst and controlled temperature to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound often involves the fermentation of glucose using specific strains of bacteria or yeast. This biotechnological approach is favored due to its efficiency and sustainability. The fermentation process is followed by purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(5R)-5-Hydroxyfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dehydroascorbic acid.

    Reduction: It can be reduced back to ascorbic acid from dehydroascorbic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures .

Major Products Formed

The major products formed from these reactions include dehydroascorbic acid (oxidation product) and ascorbic acid (reduction product). Substitution reactions can yield various derivatives depending on the substituent introduced .

Scientific Research Applications

(5R)-5-Hydroxyfuran-2(5H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5R)-5-Hydroxyfuran-2(5H)-one involves its role as an antioxidant. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells. The compound also acts as a cofactor for enzymes involved in collagen synthesis, which is essential for maintaining the structural integrity of connective tissues .

Comparison with Similar Compounds

Similar Compounds

    (5S)-5-Hydroxyfuran-2(5H)-one: The enantiomer of (5R)-5-Hydroxyfuran-2(5H)-one with similar chemical properties but different biological activities.

    Dehydroascorbic acid: The oxidized form of this compound with distinct chemical and biological properties.

Uniqueness

This compound is unique due to its specific stereochemistry, which is crucial for its biological activity. Its ability to act as both an antioxidant and a cofactor for collagen synthesis sets it apart from other similar compounds .

Properties

CAS No.

77983-24-5

Molecular Formula

C4H4O3

Molecular Weight

100.07 g/mol

IUPAC Name

(2R)-2-hydroxy-2H-furan-5-one

InChI

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-3,5H/t3-/m1/s1

InChI Key

DUAZKLYNTLDKQK-GSVOUGTGSA-N

Isomeric SMILES

C1=CC(=O)O[C@H]1O

Canonical SMILES

C1=CC(=O)OC1O

Origin of Product

United States

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